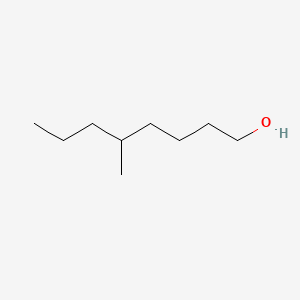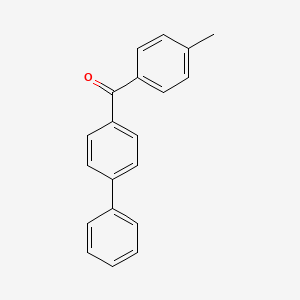
Biphenyl-4-yl-p-tolyl-methanone
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Biphenyl-4-yl-p-tolyl-methanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the reaction of biphenyl with p-toluoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of a boronic acid derivative of biphenyl with a halogenated p-toluene derivative. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, often in an organic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound often relies on scalable methods such as the Friedel-Crafts acylation due to its simplicity and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, with continuous monitoring and control of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide).
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Biphenyl-4-yl-p-tolyl-methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the fields of oncology and antimicrobial research.
Industry: Utilized in the production of dyes, pigments, and optical brightening agents due to its stability and chromophoric properties.
Mécanisme D'action
The mechanism of action of biphenyl-4-yl-p-tolyl-methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and p-tolyl groups can facilitate interactions with hydrophobic pockets in proteins, while the carbonyl group can participate in hydrogen bonding or coordination with metal ions. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Biphenyl-4-yl-p-tolyl-methanone can be compared with other benzophenone derivatives, such as:
Benzophenone: Lacks the biphenyl and p-tolyl groups, making it less hydrophobic and less sterically hindered.
4-Methylbenzophenone: Contains a p-tolyl group but lacks the biphenyl group, resulting in different electronic and steric properties.
4-Biphenylbenzophenone: Contains a biphenyl group but lacks the p-tolyl group, leading to differences in reactivity and interaction with biological targets.
The uniqueness of this compound lies in its combination of biphenyl and p-tolyl groups, which confer distinct electronic, steric, and hydrophobic properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
(4-methylphenyl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c1-15-7-9-18(10-8-15)20(21)19-13-11-17(12-14-19)16-5-3-2-4-6-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXOSEAUHPYUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959947 | |
| Record name | ([1,1'-Biphenyl]-4-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39148-55-5 | |
| Record name | Benzophenone, 4-methyl-4'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039148555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ([1,1'-Biphenyl]-4-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


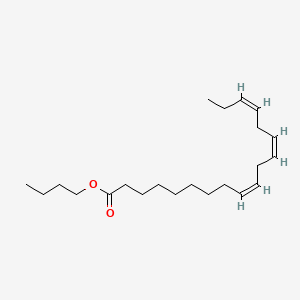
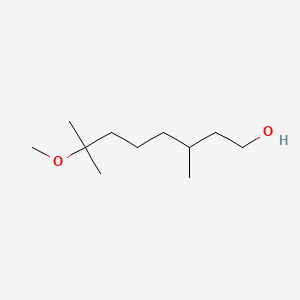
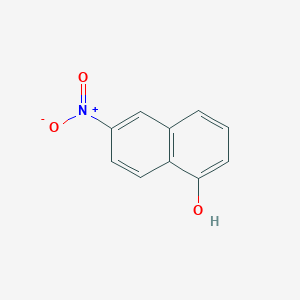

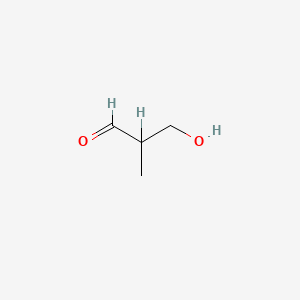
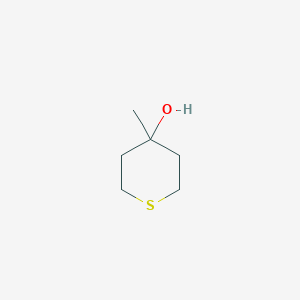

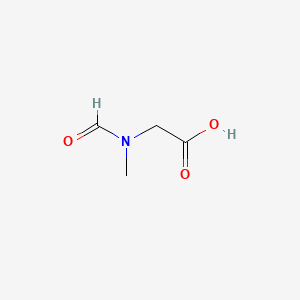
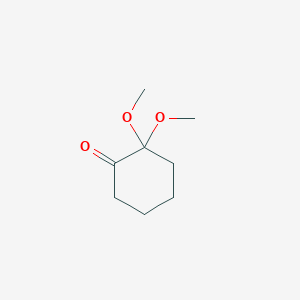
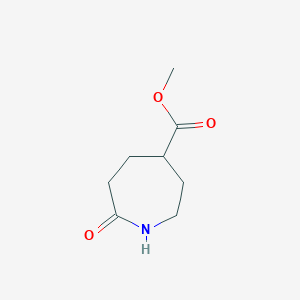


![Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3052112.png)
